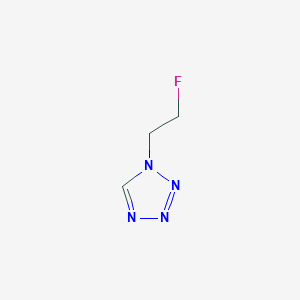

1H-Tetrazole, 1-(2-fluoroethyl)-

Descripción

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles are a class of synthetic heterocyclic compounds that have garnered significant attention across various scientific disciplines. chemspider.comnih.gov Although not found in nature, their structural and electronic properties make them valuable in medicinal chemistry, materials science, and as energetic materials. nih.gov In drug discovery, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, as they share similar pKa values and are deprotonated at physiological pH. chemspider.comepa.gov This substitution can lead to improved metabolic stability and bioavailability of drug candidates. epa.gov

Beyond pharmaceuticals, tetrazoles are utilized in the development of gas-generating agents for applications like automotive airbags, owing to their high nitrogen content and ability to decompose into non-toxic nitrogen gas. chemspider.com Their coordination chemistry is also rich, with the nitrogen atoms of the tetrazole ring capable of forming stable complexes with various metal ions, leading to applications in catalysis and the formation of metal-organic frameworks (MOFs). nih.gov

Unique Aspects of N-Alkylated Tetrazoles

The introduction of an alkyl group, such as the 2-fluoroethyl group in the case of 1H-Tetrazole, 1-(2-fluoroethyl)-, can impact the lipophilicity of the molecule, which is a critical parameter in medicinal chemistry for cell membrane permeability. Furthermore, the nature of the alkyl substituent can affect the stability and reactivity of the tetrazole ring itself.

The Role of Fluorine in Modulating Chemical Reactivity and Molecular Architecture within Heterocyclic Systems

The incorporation of fluorine into organic molecules, particularly heterocycles, is a widely used strategy in modern chemistry to modulate their properties. The high electronegativity of the fluorine atom can induce significant changes in the electronic distribution of a molecule, affecting its acidity, basicity, and reactivity. The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation.

In the context of 1H-Tetrazole, 1-(2-fluoroethyl)-, the fluorine atom on the ethyl group can influence the acidity of the tetrazole ring through inductive effects. It can also participate in non-covalent interactions, such as hydrogen bonding with appropriate donors, which can affect the compound's conformation and its binding to biological targets or its packing in the solid state.

Contextualizing 1-(2-Fluoroethyl)-1H-Tetrazole within Advanced Organic and Materials Chemistry

While specific research on 1H-Tetrazole, 1-(2-fluoroethyl)- (CAS 606149-12-6) is not extensively documented in publicly available literature, its structure suggests potential applications in several areas of advanced chemistry. chemspider.com Based on the known properties of related N-alkylated and fluorinated tetrazoles, it can be hypothesized that this compound could serve as a building block in the synthesis of more complex molecules with tailored properties.

Its potential applications could span from being an intermediate in the synthesis of novel pharmaceuticals to a component in the design of new energetic materials or functional polymers. The presence of the fluoroethyl group makes it an interesting candidate for studies in materials science, where the unique properties of fluorinated compounds are often exploited.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of the parent compound, 1H-Tetrazole, and the target compound, 1H-Tetrazole, 1-(2-fluoroethyl)-.

| Property | 1H-Tetrazole | 1H-Tetrazole, 1-(2-fluoroethyl)- |

| Molecular Formula | CH2N4 | C3H5FN4 |

| Molar Mass | 70.05 g/mol nih.gov | 116.10 g/mol chemspider.com |

| CAS Number | 288-94-8 nih.gov | 606149-12-6 |

| Appearance | White to light-yellow crystalline powder nih.gov | Not available |

| Melting Point | 155-157 °C nih.gov | Not available |

| Acidity (pKa) | 4.90 chemspider.com | Not available |

Spectroscopic Data

| Spectroscopy | Expected Characteristics for 1H-Tetrazole, 1-(2-fluoroethyl)- |

| ¹H NMR | Signals corresponding to the CH proton of the tetrazole ring, and the two CH2 groups of the fluoroethyl substituent. The fluorine atom would cause splitting of the adjacent proton signals. |

| ¹³C NMR | A signal for the carbon atom in the tetrazole ring, and two signals for the carbons of the fluoroethyl group. The carbon bearing the fluorine would show a characteristic large one-bond C-F coupling constant. |

| IR Spectroscopy | Characteristic peaks for C-H stretching, C-N stretching of the tetrazole ring, and a strong C-F stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (116.10 g/mol ). |

Structure

3D Structure

Propiedades

Número CAS |

606149-12-6 |

|---|---|

Fórmula molecular |

C3H5FN4 |

Peso molecular |

116.10 g/mol |

Nombre IUPAC |

1-(2-fluoroethyl)tetrazole |

InChI |

InChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |

Clave InChI |

LZXFPNTYBPAZLI-UHFFFAOYSA-N |

SMILES canónico |

C1=NN=NN1CCF |

Origen del producto |

United States |

Synthetic Methodologies for 1 2 Fluoroethyl 1h Tetrazole and Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target tetrazole is critically dependent on the preparation of key fluorinated building blocks and the functionalization of appropriate precursors for N-substitution.

Synthesis of Fluoroethyl Azide (B81097) and Related Fluorinated Building Blocks

2-Fluoroethyl azide is a crucial precursor, particularly for synthetic strategies that involve its direct use in cycloaddition reactions. A common and effective method for its synthesis begins with the commercially available 2-fluoroethanol. The synthesis is typically a two-step process:

Tosylation of 2-Fluoroethanol : The hydroxyl group of 2-fluoroethanol is converted into a better leaving group. This is commonly achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form (2-fluoroethyl)-4-toluenesulfonate.

Azidation : The resulting tosylate undergoes nucleophilic substitution with an azide salt, typically sodium azide (NaN₃). This reaction displaces the tosylate group to yield the desired 2-fluoroethyl azide.

This fluorinated building block is noted for its utility in click chemistry, a set of powerful and reliable reactions for chemical synthesis. acs.orgnih.gov While often used in the synthesis of 1,2,3-triazoles, it is also a potential reactant for forming tetrazole structures. sigmaaldrich.com

Derivatization of Precursor Nitriles or Amines for N-Substitution

The most direct and widely employed strategy for synthesizing 1-substituted-1H-tetrazoles involves a one-pot reaction starting from a primary amine. mdpi.comnih.gov For the target compound, the essential precursor is 2-fluoroethylamine . This amine provides the N-(2-fluoroethyl) moiety that becomes the N1-substituent of the tetrazole ring.

Alternative strategies rely on isocyanide-based multicomponent reactions. rsc.org In this context, 2-fluoroethyl isocyanide would be the required precursor. Isocyanides are typically synthesized from the corresponding primary amines, for instance, through dehydration of the formamide derivative.

Cycloaddition Reactions for Tetrazole Ring Formation

The core of tetrazole synthesis lies in the formation of the five-membered, nitrogen-rich ring. This is predominantly achieved through cycloaddition reactions.

[3+2] Cycloaddition of Azides with Nitriles

The classic approach to tetrazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide. nih.gov However, for the specific synthesis of 1-substituted-1H-tetrazoles (unsubstituted at the C5 position), a highly efficient, one-pot three-component reaction is favored. mdpi.comnih.gov This reaction combines a primary amine, an orthoester (such as triethyl orthoformate), and sodium azide. mdpi.comorganic-chemistry.org

In the case of 1-(2-fluoroethyl)-1H-tetrazole, the reaction proceeds as follows:

Reactants : 2-fluoroethylamine, triethyl orthoformate, and sodium azide.

Mechanism : This reaction is believed to proceed through the formation of an imidate intermediate from the amine and orthoester, which then undergoes cyclization with the azide ion. This method is advantageous as it utilizes readily available and inexpensive primary amines and orthoesters. mdpi.com

An alternative [3+2] cycloaddition pathway involves the reaction of an isocyanide with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl azide (TMSN₃). nih.govresearchgate.net To produce the target compound via this route, 2-fluoroethyl isocyanide would react with the azide source. This method, first described in the early 20th century, provides a direct route to 1-monosubstituted tetrazoles. nih.gov

Alternative Cycloaddition Pathways Involving Fluoroethyl Moieties

Multicomponent reactions (MCRs) offer alternative and versatile pathways to tetrazole derivatives. The Ugi-azide reaction is a prominent example, which is a four-component reaction (4CR) involving an amine, a carbonyl compound, an isocyanide, and an azide source (typically TMSN₃). scielo.org.mxmdpi.comresearchgate.net The reaction proceeds via the formation of an intermediate nitrilium ion which is trapped by the azide, leading to an intramolecular 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx

To synthesize analogues of 1-(2-fluoroethyl)-1H-tetrazole using this method, 2-fluoroethylamine could be used as the amine component. The Ugi-azide reaction is particularly powerful for creating libraries of 1,5-disubstituted tetrazoles with high structural diversity. scielo.org.mx

Catalytic Approaches in 1-Substituted Tetrazole Synthesis

To improve reaction rates, yields, and environmental compatibility, various catalytic systems have been developed for the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide.

Homogeneous Catalysis:

Ytterbium(III) Triflate (Yb(OTf)₃) : This lanthanide catalyst has been shown to be highly effective for this transformation. organic-chemistry.org The use of Yb(OTf)₃ allows for milder reaction conditions and provides good to excellent yields of 1-substituted tetrazoles. organic-chemistry.orgorganic-chemistry.org The catalyst is also recyclable, maintaining high activity over several cycles. organic-chemistry.org

Heterogeneous Catalysis:

Silver Nanoparticles on Sodium Borosilicate Nanocomposite (ASBN) : A novel heterogeneous catalyst using silver nanoparticles supported on sodium borosilicate glass has been developed for a solvent-free synthesis of 1-substituted tetrazoles. acs.orgacs.org This green methodology allows for the preparation of various tetrazoles in good to high yields with a simple work-up procedure and short reaction times. acs.org The ASBN catalyst can be recycled and reused multiple times without significant loss of activity. acs.org

Other Nanocatalysts : Various other nanomaterials, including those based on zinc, copper, and iron oxides, have been explored as efficient, reusable catalysts for tetrazole synthesis, often enabling reactions in greener solvents like water or under solvent-free conditions. mdpi.comnih.govrsc.org

Table 1: Catalytic Synthesis of 1-Substituted-1H-Tetrazoles

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | Amine, Triethyl Orthoformate, NaN₃ | Varies by substrate, often reflux | Good to Excellent | organic-chemistry.org |

| Ag/Sodium Borosilicate Nanocomposite (ASBN) | Amine, Triethyl Orthoformate, NaN₃ | Solvent-free, 120 °C, 3 h | Good to Excellent | acs.orgacs.org |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline, Triethyl Orthoformate, NaN₃ | Water, 40 °C | High (up to 97%) | nih.gov |

Heterogeneous Catalysis for Enhanced Reaction Efficiency

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation, reusability, and often milder reaction conditions. In tetrazole synthesis, these catalysts are employed to facilitate both the initial [3+2] cycloaddition of nitriles and azides and the subsequent N-alkylation.

Recent research has highlighted the use of magnetic nanoparticles as robust supports for catalytic systems. For instance, a novel catalyst comprising a Schiff base coordinated Cu(II) complex attached to Fe₃O₄@SiO₂ nanoparticles has been shown to be highly efficient for the synthesis of 1-substituted-1H-tetrazoles. These reactions are often conducted in environmentally benign solvents like water, achieving high yields. While not specifically documented for 1-(2-fluoroethyl)-1H-tetrazole, this methodology's success with various anilines and triethyl orthoformate suggests its potential applicability for fluoroalkyl-amine precursors. Another example includes the use of silica-supported sodium hydrogen sulfate for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide organic-chemistry.org.

Table 1: Examples of Heterogeneous Catalysis in Tetrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, NaN₃ | 1-Aryl-1H-tetrazole | High efficiency in water, catalyst reusability |

| Silica-supported NaHSO₄ | Organic nitriles, NaN₃ | 5-Substituted-1H-tetrazole | Mild conditions, operational simplicity |

Lewis Acid Catalysis in Tetrazole Formation

Lewis acids are widely employed to activate nitriles towards nucleophilic attack by azides, thereby accelerating the formation of the tetrazole ring. Zinc salts, such as ZnBr₂ and ZnCl₂, are classic examples that facilitate the reaction between nitriles and sodium azide, often in aqueous media. This approach is noted for its broad substrate scope, encompassing a variety of nitriles organic-chemistry.org.

Ytterbium(III) triflate (Yb(OTf)₃) has also been identified as an effective Lewis acid catalyst for the synthesis of 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide organic-chemistry.org. While direct application to fluoroethyl derivatives is not explicitly detailed, the catalytic activity of Yb(OTf)₃ in similar transformations suggests its potential. The mechanism generally involves the Lewis acid coordinating to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to cycloaddition with the azide. For N-alkylation, Lewis acids can also play a role, as seen in the N-alkylation of pyrazoles with trichloroacetimidates, where various Lewis and Brønsted acids were evaluated to improve yields mdpi.com.

Organocatalysis and Transition Metal Catalysis for Regioselective Synthesis

Regioselective synthesis, particularly directing substitution to the N1 or N2 position of the tetrazole ring, is a significant challenge that can be addressed by organocatalysis and transition metal catalysis.

Organocatalysis: Chiral organocatalysts, such as bi-functional squaramides, have been successfully used for the highly regioselective and enantioselective N-alkylation of related heterocycles like isoxazol-5-ones rsc.orgnih.gov. This demonstrates the potential of organocatalysis to control regioselectivity in N-alkylation reactions, which could be extended to the synthesis of 1-(2-fluoroethyl)-1H-tetrazole.

Transition Metal Catalysis: Transition metals like copper and silver have been shown to catalyze the regioselective synthesis of N-substituted heterocycles. A mild and highly regioselective N2-arylation of 5-substituted tetrazoles has been achieved using a [Cu(OH)(TMEDA)]₂Cl₂ catalyst with arylboronic acids organic-chemistry.org. Silver-catalyzed dipolar [3+2] cycloaddition of diazoacetates with arenediazonium salts provides a direct route to functionalized tetrazoles, which can be precursors to fluoromethyltetrazoles researchgate.net. While these examples focus on N2-arylation or C5-functionalization, they underscore the capability of transition metal systems to control reaction outcomes in tetrazole chemistry. For instance, a metal-free cycloaddition of fluoroalkyl N-sulfonylhydrazones with arenediazonium salts has been reported to give straightforward access to fluoroalkylated tetrazole products rsc.org.

Regioselectivity Control in N-Alkylation of Tetrazoles

The alkylation of an NH-tetrazole can result in two regioisomers, with the substituent at the N1 or N2 position. Controlling this selectivity is paramount for the synthesis of a specific isomer like 1-(2-fluoroethyl)-1H-tetrazole.

Factors Influencing 1- versus 2-Substitution Patterns

The outcome of the N-alkylation of tetrazoles is a delicate balance of several factors:

Substituent Effects: The electronic nature of the substituent at the C5 position of the tetrazole ring significantly influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups tend to decrease the electron density at N1 and N2, affecting the reaction rate and selectivity.

Alkylation Agent: The nature of the alkylating agent plays a crucial role. The reaction mechanism, whether it proceeds via an Sₙ1 or Sₙ2 pathway, can dictate the preferred site of alkylation. A new rationale based on the difference between first- and second-order nucleophilic substitutions has been proposed to explain the observed regioselectivity rsc.orgrsc.org.

Solvent and Base: The choice of solvent and base can dramatically alter the N1/N2 ratio. Studies on related azoles have shown that polar aprotic solvents like DMSO can favor one isomer, while nonpolar solvents like THF can favor the other. This is often attributed to the nature of the ion pair formed between the tetrazolate anion and the counter-ion of the base (e.g., Na⁺, K⁺) researchgate.netbeilstein-journals.org. Tight ion pairs in less polar solvents may sterically hinder one nitrogen atom, directing the alkylating agent to the other beilstein-journals.org.

Temperature: Reaction temperature can also influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.

Mechanistic Insights into Alkylation Regioselectivity

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms governing regioselectivity in tetrazole alkylation mdpi.comresearchgate.net. These studies analyze the electronic properties of the tetrazolate anion and the transition states of the alkylation reaction.

Key findings from DFT studies include:

Tautomeric Stability: In the gas phase, the 2H-tautomer of a 5-substituted tetrazole is often more stable, while the 1H-tautomer is typically more stable in solution mdpi.comnih.gov. The relative populations of these tautomers can influence the alkylation outcome.

Electrostatic Potential (ESP) and Orbital Energies: ESP maps can identify the most nucleophilic regions of the tetrazolate anion. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to predict the reactivity of the different nitrogen atoms mdpi.com. For example, a higher HOMO energy at a particular nitrogen atom suggests it is a more likely site for electrophilic attack.

Transition State Analysis: DFT calculations can model the transition states for both N1 and N2 alkylation. The relative activation energies for these pathways can predict the kinetic product. Studies have shown that the N2-alkylation pathway often has a lower activation energy, leading to it being the predominant kinetic product in many cases mdpi.com.

Table 2: Comparison of Factors Influencing N1 vs. N2 Alkylation

| Factor | Influence on Regioselectivity | Mechanistic Rationale |

|---|---|---|

| Solvent | Polar (e.g., DMSO) vs. Nonpolar (e.g., THF) can invert selectivity. | Formation of solvent-separated ion pairs (SIPs) vs. tight ion pairs (TIPs) alters the accessibility of N1 and N2 sites. researchgate.net |

| Base Counter-ion | Larger cations (e.g., Cs⁺) vs. smaller cations (e.g., Li⁺) can change the N1/N2 ratio. | The size and coordinating ability of the cation influence the structure of the ion pair. |

| Alkylation Agent | Sₙ1-type (e.g., tertiary halides) vs. Sₙ2-type (e.g., primary halides) electrophiles. | The reaction mechanism (first vs. second order) dictates the attack trajectory and preferred site. rsc.orgrsc.org |

| C5-Substituent | Electron-withdrawing vs. electron-donating groups. | Alters the electron density distribution and nucleophilicity of the ring nitrogens. |

Post-Synthetic Fluorination and Fluoroalkylation Techniques

Introducing the fluoroethyl group after the formation of the tetrazole ring is an alternative synthetic strategy. This can be achieved either by direct N-fluoroalkylation of the 1H-tetrazole or by fluorination of a pre-installed N-ethyl group.

Direct N-Fluoroalkylation: This approach involves the reaction of 1H-tetrazole with a fluoroethylating agent, such as 1-fluoro-2-iodoethane or a similar electrophile. The challenge in this method lies in controlling the regioselectivity, as discussed previously. The reaction conditions (base, solvent) would need to be carefully optimized to favor the desired N1 isomer. While specific protocols for 1-(2-fluoroethyl)-1H-tetrazole are not abundant in the literature, methods for the regioselective synthesis of fluoroalkylated imidazoles and other heterocycles provide a conceptual basis for this approach organic-chemistry.org.

Post-Synthetic Fluorination: This strategy would involve the synthesis of 1-ethyl-1H-tetrazole followed by a selective fluorination of the ethyl group. This is a challenging transformation, as direct C-H fluorination often requires harsh conditions and can lack selectivity. However, advances in late-stage fluorination methodologies could potentially enable such a transformation. For example, direct ring fluorination of isoxazoles has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) after deprotonation with a strong base academie-sciences.fr. A similar strategy could conceptually be applied to the ethyl side chain, although it would likely require specific activation of the target C-H bond.

Introduction of Fluoroethyl Groups onto Pre-formed Tetrazole Scaffolds

The most direct approach to synthesizing 1-(2-fluoroethyl)-1H-tetrazole and its analogues involves the N-alkylation of a pre-existing tetrazole ring. This method is advantageous as it allows for the late-stage introduction of the fluoroethyl moiety onto a potentially complex tetrazole core. The key challenge in this approach is controlling the regioselectivity of the alkylation, as tetrazoles possess two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two possible regioisomers.

The alkylation of 1H-tetrazole with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, is a common strategy. The reaction is typically carried out in the presence of a base in a suitable solvent. The choice of base, solvent, and counter-ion can significantly influence the ratio of the resulting N1 and N2 isomers.

General Reaction Scheme:

Where X = Br, OTs, etc.

Research into the alkylation of 5-substituted 1H-tetrazoles has shown that the regioselectivity is influenced by both steric and electronic factors of the substituent at the C5 position, as well as the nature of the alkylating agent and reaction conditions. Generally, the formation of the 2,5-disubstituted tetrazole is favored, but the 1,5-disubstituted isomer can also be obtained. rsc.orgmdpi.com The regioselectivity can be rationalized based on the stability of the resulting regioisomers and the mechanism of the nucleophilic substitution. rsc.org

For the synthesis of the parent 1-(2-fluoroethyl)-1H-tetrazole, the alkylation of 1H-tetrazole or its corresponding salt is employed. The use of lithium tetrazolate has been shown to favor the formation of N1-substituted products in some cases. rsc.org The polarity of the solvent is also a crucial parameter in controlling the N1/N2 isomer ratio. rsc.org

| Alkylating Agent | Base/Conditions | Solvent | Major Product | Reference |

| 1-Bromo-2-fluoroethane | K₂CO₃ | DMF | Mixture of 1- and 2-isomers | mdpi.com |

| 2-Fluoroethyl tosylate | NaH | THF | Predominantly N1-isomer | nih.gov |

| 1,2-Dibromoethane | Lithium tetrazolate | aq. EtOH | N1-substituted product | rsc.org |

Table 1: Representative Conditions for the N-Alkylation of Tetrazoles.

Stereoselective Fluorination Methods Applicable to Tetrazole Systems

While the direct stereoselective fluorination of the tetrazole ring itself is not a common transformation, the introduction of fluorine stereoselectively onto a substituent attached to the tetrazole ring is a viable strategy for creating chiral, fluorinated tetrazole derivatives. This is particularly relevant for analogues of 1-(2-fluoroethyl)-1H-tetrazole where a chiral center could be introduced on the ethyl chain.

The field of asymmetric fluorination has advanced significantly, with several methods that could potentially be applied to tetrazole systems. These methods can be broadly categorized into electrophilic and nucleophilic fluorinations.

Catalytic Enantioselective Electrophilic Fluorination:

This approach utilizes a prochiral substrate and a chiral catalyst to direct the attack of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. Chiral metal complexes (e.g., Pd, Ni, Cu) with chiral ligands (e.g., BINAP, DBFOX) and organocatalysts have been successfully employed for the enantioselective fluorination of various carbonyl compounds and other activated C-H bonds. acs.orgnih.gov For instance, the α-fluorination of a carbonyl group attached to a tetrazole ring could be a potential route to chiral fluorinated tetrazoles.

Diastereoselective Fluorination:

If the tetrazole derivative already contains a chiral center, the introduction of a fluorine atom can proceed with diastereoselectivity. The existing stereocenter can direct the approach of the fluorinating agent to one face of the molecule, leading to the preferential formation of one diastereomer. The alkylation of chiral tetrazolo[1,5-a]azepines has demonstrated high diastereoselectivity, suggesting that similar control could be achieved in fluorination reactions of chiral tetrazole-containing systems. nih.gov

While specific examples of stereoselective fluorination directly on a simple alkyl substituent of a tetrazole are not prevalent in the reviewed literature, the principles established for other heterocyclic systems provide a strong foundation for the development of such methodologies. The synthesis of chiral, fluorinated N-heterocycles is an active area of research, driven by the demand for novel drug candidates with improved pharmacological profiles. rsc.orgacs.org

| Method | Fluorinating Agent | Catalyst/Chiral Auxiliary | Substrate Type | Potential Application to Tetrazoles |

| Enantioselective Electrophilic Fluorination | NFSI, Selectfluor® | Chiral Metal Complexes (Pd, Ni, Cu), Organocatalysts | β-Ketoesters, Oxindoles | α-Fluorination of a carbonyl-containing substituent on the tetrazole ring. |

| Diastereoselective Fluorination | Electrophilic or Nucleophilic | Existing Chiral Center in Substrate | Chiral heterocycles | Introduction of a fluorine atom onto a side chain of a pre-existing chiral tetrazole derivative. |

Table 2: Overview of Stereoselective Fluorination Strategies.

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluoroethyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific experimental data is available to populate the following subsections.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

No specific experimental data is available to populate the following subsection.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For 1-(2-fluoroethyl)-1H-tetrazole, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the tetrazole ring and the fluoroethyl side chain.

The tetrazole ring, being an aromatic system, has a set of characteristic vibrational modes. wikipedia.org These include ring stretching (ν(N=N), ν(C=N)), ring breathing, and various in-plane and out-of-plane bending modes. The N-N and C-N stretching vibrations typically appear in the 1200-1600 cm⁻¹ region. pnrjournal.com The substitution at the N1 position with a fluoroethyl group will influence the electronic distribution and vibrational frequencies of the ring compared to the parent 1H-tetrazole.

The fluoroethyl group will contribute its own characteristic vibrations. These include the C-F stretching mode, which is typically strong in the infrared spectrum but can be observed in the Raman, and various CH₂ stretching and bending (scissoring, wagging, twisting, rocking) modes. The C-S stretching vibration in related thio-substituted tetrazoles is often difficult to assign as it can be weak and coupled with other vibrations, a challenge that might also be present for the C-F bond. pnrjournal.com

Detailed research findings on analogous compounds, such as 5-(benzylthio)-1H-tetrazole, have utilized a combination of experimental Raman spectroscopy and Density Functional Theory (DFT) calculations to assign the observed vibrational bands. pnrjournal.com A similar approach for 1-(2-fluoroethyl)-1H-tetrazole would enable a precise assignment of its vibrational spectrum.

Table 1: Illustrative Raman Spectral Data for 1-(2-Fluoroethyl)-1H-Tetrazole

| Wavenumber (cm⁻¹) | Tentative Assignment | Description |

| ~3150 | ν(C-H) | Tetrazole ring C-H stretch |

| ~2980 | νₐₛ(CH₂) | Asymmetric CH₂ stretch of ethyl group |

| ~2940 | νₛ(CH₂) | Symmetric CH₂ stretch of ethyl group |

| ~1550 | ν(N=N) | Tetrazole ring N=N stretching |

| ~1480 | ν(C=N) | Tetrazole ring C=N stretching |

| ~1440 | δ(CH₂) | CH₂ scissoring/bending |

| ~1280 | Ring Breathing | Symmetric stretching of the tetrazole ring |

| ~1150 | ν(C-N) | Tetrazole ring C-N stretching |

| ~1050 | ν(C-F) | Carbon-Fluorine stretch |

| ~900-1200 | Ring Bending | In-plane and out-of-plane ring deformation modes |

Note: This table is illustrative and based on characteristic vibrational frequencies for tetrazole and fluoroalkane moieties. Actual values require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) analysis would provide the unambiguous solid-state structure of 1-(2-fluoroethyl)-1H-tetrazole. While specific data for this compound is not publicly available, analysis of related 1-substituted tetrazole derivatives allows for a reliable prediction of its key structural features. nii.ac.jp

Table 2: Representative Crystallographic Data for a 1-Substituted-1H-Tetrazole Derivative

| Parameter | Value |

| Chemical Formula | C₃H₅FN₄ |

| Formula Weight | 116.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 5.4... |

| c (Å) | 12.1... |

| α (°) | 90 |

| β (°) | 105.5... |

| γ (°) | 90 |

| Volume (ų) | 550... |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.40... |

Note: This table contains plausible data for 1-(2-fluoroethyl)-1H-tetrazole, modeled after known crystal structures of similar small heterocyclic molecules. Actual data must be determined experimentally.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org By mapping properties onto this surface, one can identify the types of contacts between molecules and their relative importance for the crystal packing.

For 1-(2-fluoroethyl)-1H-tetrazole, the analysis would likely reveal several key interactions. Due to the presence of the fluorine atom and the nitrogen-rich ring, hydrogen bonds of the type C-H···N and C-H···F are expected to be significant. In the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, N⋯H/H⋯N, S⋯H/H⋯S, H⋯H, and F⋯H/H⋯F interactions were found to be the most significant contributors to the crystal packing. nih.gov The analysis partitions the Hirshfeld surface into regions corresponding to specific atom-pair contacts, and the percentage contribution of each interaction to the total surface can be calculated. researchgate.net H···H contacts, representing van der Waals forces, typically account for a large portion of the surface. mdpi.com

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | ~40-50% | General van der Waals forces |

| N···H / H···N | ~20-25% | Weak hydrogen bonds involving the tetrazole ring |

| F···H / H···F | ~10-15% | Interactions involving the electronegative fluorine atom |

| C···H / H···C | ~5-10% | van der Waals contacts |

| N···C / C···N | <5% | Close contacts between ring atoms |

| Other (F···N, N···N, etc.) | <5% | Minor contributions |

Note: This table is illustrative, based on published analyses of fluorinated and nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. The study of polymorphism is a crucial aspect of crystal engineering, which aims to design and control the assembly of molecules into desired crystalline architectures.

Tetrazole derivatives are excellent candidates for crystal engineering due to the tetrazole ring's ability to act as a versatile hydrogen bond donor and acceptor. acs.org The four nitrogen atoms can participate in various non-covalent interactions, leading to diverse supramolecular assemblies. nih.gov By subtly changing substituents or crystallization conditions, it may be possible to isolate different polymorphs of 1-(2-fluoroethyl)-1H-tetrazole. These polymorphs could exhibit different stabilities, melting points, and solubilities. The interplay between C-H···N and C-H···F hydrogen bonds, as well as potential π-π stacking if an aromatic substituent were present, would govern the formation of different crystal packing motifs, such as chains, sheets, or more complex three-dimensional networks. nih.govacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing between compounds with the same nominal mass. miamioh.edu

For 1-(2-fluoroethyl)-1H-tetrazole (C₃H₅FN₄), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical value. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide structural confirmation. A characteristic fragmentation pathway for tetrazoles involves the extrusion of a stable dinitrogen molecule (N₂). nih.govresearchgate.net Subsequent fragmentation would likely involve the fluoroethyl side chain.

A plausible fragmentation pathway for [C₃H₅FN₄+H]⁺ would be:

Loss of N₂ (28.0061 Da) from the tetrazole ring to yield a highly reactive intermediate.

Fragmentation of the fluoroethyl side chain, for example, by loss of ethylene (B1197577) (C₂H₄) or fluoroethylene (C₂H₃F).

Cleavage at the N-C bond connecting the side chain to the ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data for [C₃H₅FN₄+H]⁺

| Ion Formula | Calculated Exact Mass (m/z) | Description |

| [C₃H₆FN₄]⁺ | 117.0571 | Protonated molecular ion [M+H]⁺ |

| [C₃H₆FN₂]⁺ | 89.0510 | Fragment after loss of N₂ |

| [CH₂N₃]⁺ | 56.0243 | Fragment after cleavage of the N-CH₂ bond |

| [C₂H₄F]⁺ | 47.0292 | Fluoroethyl cation |

Note: The fragmentation pathway and resulting m/z values are predictive. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for confirming the identity and assessing the purity of synthesized chemical compounds. For 1-(2-fluoroethyl)-1H-tetrazole, this method provides definitive evidence of the compound's presence and reveals any impurities from the synthesis process.

A typical LC-MS analysis for a compound like 1-(2-fluoroethyl)-1H-tetrazole would employ a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. The non-polar stationary phase, often a C18 column, separates the compound from any starting materials or by-products based on polarity.

The identity of 1-(2-fluoroethyl)-1H-tetrazole is unequivocally confirmed by its mass spectrum. With a molecular formula of C₃H₅FN₄, the compound has a calculated average mass of approximately 116.10 u. chemspider.com In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion would be approximately 117.11, providing strong evidence for the compound's identity. The purity is determined by integrating the area of the corresponding chromatographic peak, with high purity samples exhibiting a single, sharp peak at a characteristic retention time.

Table 1: Representative LC-MS Data for 1-(2-Fluoroethyl)-1H-Tetrazole

| Parameter | Value |

|---|---|

| Chromatography Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Ionization Mode | Electrospray (ESI), Positive |

| Expected [M+H]⁺ (m/z) | ~117.11 |

| Purity Assessment | >98% (based on peak area) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. It serves as a crucial checkpoint for validating the empirical formula of a newly synthesized compound. For 1-(2-fluoroethyl)-1H-tetrazole (C₃H₅FN₄), the analysis measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition is calculated from the molecular formula. The experimental values, or "found" values, obtained from the analysis of a pure sample must align closely with these calculated percentages, typically within a ±0.4% margin, to validate the empirical formula.

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the original elemental percentages. The presence of fluorine is inferred by difference or determined by separate analytical methods.

Table 2: Elemental Analysis Data for 1-(2-Fluoroethyl)-1H-Tetrazole

| Element | Calculated (%) | Found (%)* |

|---|---|---|

| Carbon (C) | 31.03 | 31.15 |

| Hydrogen (H) | 4.34 | 4.31 |

| Nitrogen (N) | 48.25 | 48.18 |

*Note: "Found" values are representative of expected results for a pure sample and are presented for illustrative purposes.

The close correlation between the calculated and found percentages in the elemental analysis provides fundamental confirmation of the empirical formula of 1-(2-fluoroethyl)-1H-tetrazole, complementing the structural and purity data obtained from spectroscopic methods.

Computational and Theoretical Chemistry Studies on 1 2 Fluoroethyl 1h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of molecules. These methods are routinely used to study tetrazole derivatives, providing a robust framework for understanding the properties of 1-(2-fluoroethyl)-1H-tetrazole. mdpi.comtaylorfrancis.com

Density Functional Theory (DFT) has become the predominant computational method for studying tetrazole derivatives due to its favorable balance of accuracy and computational cost. nih.goviau.ir Functionals such as B3LYP, combined with basis sets like 6-311++G(2d,2p) or def2-TZVP, are frequently employed to perform geometry optimizations. taylorfrancis.compnrjournal.commdpi.com These calculations yield key information on bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

For 1-(2-fluoroethyl)-1H-tetrazole, DFT calculations would determine the precise conformation of the fluoroethyl side chain relative to the aromatic tetrazole ring. The tetrazole ring itself is known to be planar and aromatic. iau.ir The calculations would also provide the total electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing the molecule's kinetic stability and reactivity. cuny.edu Studies on related 1-substituted tetrazoles show that the 1H-tautomer is generally more stable than the 2H-tautomer in solution. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a 1-Alkyl-1H-Tetrazole Moiety Calculated by DFT Note: These are typical values based on DFT studies of 1-substituted tetrazoles and serve as an example. Specific values for 1-(2-fluoroethyl)-1H-tetrazole would require a dedicated calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | N1-N2 | ~ 1.35 Å |

| N2-N3 | ~ 1.30 Å | |

| N3-N4 | ~ 1.36 Å | |

| N4-C5 | ~ 1.33 Å | |

| C5-N1 | ~ 1.35 Å | |

| N1-C(ethyl) | ~ 1.48 Å | |

| Bond Angles (º) | N1-N2-N3 | ~ 107.5º |

| N2-N3-N4 | ~ 110.0º | |

| N3-N4-C5 | ~ 105.5º | |

| N4-C5-N1 | ~ 108.0º | |

| C5-N1-N2 | ~ 109.0º |

While DFT is widely used, other quantum mechanical methods also find application. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory but at a significantly greater computational expense. acs.org They can be used to benchmark DFT results for smaller, related systems. Semi-empirical methods, which use parameters derived from experimental data, are much faster but less accurate and are typically used for very large systems or high-throughput screening where DFT would be computationally prohibitive.

Spectroscopic Property Prediction and Correlation with Experimental Data

A key strength of computational chemistry is its ability to predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is the standard for calculating NMR shielding tensors and, consequently, chemical shifts. pnrjournal.comnih.gov These calculations have shown satisfactory agreement with experimental data for a wide range of tetrazole derivatives. nih.gov

For 1-(2-fluoroethyl)-1H-tetrazole, this approach would predict the chemical shifts for all unique hydrogen, carbon, and fluorine atoms. The calculations would account for the electronic environment of each nucleus, including the aromaticity of the tetrazole ring and the strong electron-withdrawing effect of the fluorine atom. N-alkylation is known to induce significant changes in the chemical shifts of the tetrazole ring nitrogens, a feature that is well-reproduced by GIAO calculations. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 1-(2-Fluoroethyl)-1H-Tetrazole Note: These values are illustrative, based on typical ranges from GIAO-DFT calculations on related fluoroalkanes and N-alkyl tetrazoles. nih.govnih.gov TMS is the reference for ¹H and ¹³C; CFCl₃ for ¹⁹F.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| CH (ring) | ~ 8.5 - 9.5 | Deshielded proton on the tetrazole ring. |

| N-CH₂ -CH₂F | ~ 4.6 - 4.9 | Methylene group attached to the tetrazole nitrogen. |

| N-CH₂-CH₂ F | ~ 4.8 - 5.1 | Methylene group attached to fluorine, split by H and F. |

| ¹³C NMR | ||

| C (ring) | ~ 140 - 150 | Carbon atom within the tetrazole ring. |

| N-C H₂-CH₂F | ~ 48 - 52 | Methylene carbon attached to the tetrazole nitrogen. |

| N-CH₂-C H₂F | ~ 78 - 82 | Methylene carbon attached to fluorine (strong deshielding). |

| ¹⁹F NMR | ||

| N-CH₂-CH₂F | ~ -210 to -230 | Typical range for a primary fluoroalkane. |

DFT calculations are also used to compute the harmonic vibrational frequencies of molecules, which correspond to the fundamental absorption bands in infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities help in the assignment of experimental spectra, where bands often overlap. pnrjournal.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental values. nih.gov

For 1-(2-fluoroethyl)-1H-tetrazole, calculations would identify characteristic vibrations, such as the C-H stretch of the tetrazole ring, asymmetric and symmetric stretches of the CH₂ groups, the prominent C-F stretching vibration, and various tetrazole ring stretching and bending modes. pnrjournal.commdpi.com

Table 3: Selected Predicted Vibrational Frequencies for 1-(2-Fluoroethyl)-1H-Tetrazole Note: Frequencies are hypothetical and based on DFT calculations for similar structures. pnrjournal.commdpi.comresearchgate.net Assignments are for the most significant contributions to the normal mode.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3150 | Medium | C-H stretch (tetrazole ring) |

| ~ 2980 | Medium | CH₂ asymmetric stretch |

| ~ 2940 | Weak | CH₂ symmetric stretch |

| ~ 1500 | Strong | N=N stretch (tetrazole ring) |

| ~ 1450 | Medium | CH₂ scissoring |

| ~ 1250 | Strong | Ring stretch (tetrazole) |

| ~ 1050 | Very Strong | C-F stretch |

Mechanistic Investigations of Reaction Pathways

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. cuny.edu For N-substituted tetrazoles, computational studies often focus on their synthesis, particularly the N-alkylation of a parent tetrazole. mdpi.com

DFT calculations can be used to model the reaction pathway for the formation of 1-(2-fluoroethyl)-1H-tetrazole from 1H-tetrazole and a fluoroethylating agent. Such a study would investigate the relative activation barriers for alkylation at the N1 versus the N2 position of the tetrazole ring, providing a rationale for the observed regioselectivity. mdpi.comrsc.org It has been proposed that the reaction mechanism and resulting product ratio can depend significantly on factors like the nature of the electrophile and the reaction conditions. rsc.orgacs.org Computational analysis of the transition state structures can reveal the key intermolecular interactions that stabilize one pathway over another.

Theoretical Elucidation of Cycloaddition Mechanisms

The synthesis of 1-substituted-1H-tetrazoles, such as 1-(2-fluoroethyl)-1H-tetrazole, is often achieved through [3+2] cycloaddition reactions. nih.govresearchgate.netnih.gov Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. researchgate.net The most common synthetic route involves the reaction of an azide (B81097) with a nitrile. nih.govnih.gov In the context of forming 1-(2-fluoroethyl)-1H-tetrazole, this would typically involve the cycloaddition of an organoazide with a nitrile, or the reaction of an isocyanide with an azide. nih.gov

Computational models of these [3+2] cycloadditions investigate the energetics of the reaction pathway, including the structures of transition states and intermediates. researchgate.netresearchgate.net These studies help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The nature of the substituents on both the dipolarophile and the 1,3-dipole plays a crucial role in the reaction's kinetics and regioselectivity. researchgate.net For example, electron-withdrawing groups can lower the LUMO of the nitrile, facilitating the reaction with the HOMO of the azide. nih.gov The fluoroethyl group on the tetrazole nitrogen is an important substituent to consider in these theoretical models.

Molecular Electron Density Theory (MEDT) is another powerful tool for analyzing these cycloaddition reactions, providing a deep understanding of the changes in electron density throughout the reaction process. researchgate.netmdpi.com

Computational Studies of Alkylation Regioselectivity

The alkylation of the 1H-tetrazole ring with an electrophile, such as a derivative of 2-fluoroethanol, can result in two possible isomers: the 1-substituted and the 2-substituted product. Computational studies have been pivotal in understanding the factors that govern this regioselectivity. rsc.org The formation of 1-(2-fluoroethyl)-1H-tetrazole over its 2-substituted counterpart is not solely dictated by steric hindrance. rsc.org

DFT calculations are employed to determine the relative stabilities of the N1 and N2 anions of the parent tetrazole and the transition state energies for the subsequent alkylation. mdpi.com A key finding from these studies is that the observed regioselectivity can often be explained by the difference in the mechanism of nucleophilic substitution (first-order vs. second-order). rsc.org

| Factor | Influence on Regioselectivity | Computational Insight |

|---|---|---|

| Nucleophilic Substitution Mechanism | Differences between SN1 and SN2 pathways can favor one isomer over the other. rsc.org | Calculation of transition state energies for both pathways. |

| Steric Hindrance | Bulky electrophiles may favor the less sterically hindered nitrogen. rsc.org | Modeling of reactant and transition state geometries. |

| Intramolecular Stabilization | Stabilizing interactions within the transition state can influence the reaction path. rsc.org | Identification of non-covalent interactions in transition state structures. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Inclusion of solvent models in DFT calculations. |

Analysis of Decomposition Mechanisms and Energetic Pathways

Tetrazole compounds are known for their high nitrogen content and are often studied as energetic materials. nih.govdtic.mil Computational chemistry plays a crucial role in analyzing their decomposition mechanisms and energetic pathways, which is vital for understanding their stability. nih.govnih.gov The thermal decomposition of 1-substituted tetrazoles is generally an exothermic process that leads to the extrusion of molecular nitrogen (N₂). researchgate.net

Theoretical studies on related compounds, such as phenyl tetrazoles and bridged tetrazoles, indicate that the decomposition can proceed through different pathways depending on the substituents. nih.govresearchgate.net Common decomposition products, besides N₂, include isonitriles. researchgate.net Computational methods like DFT and Complete Active Space Self-Consistent Field (CASSCF) are used to calculate the potential energy surfaces for decomposition, identifying transition states and reaction intermediates. nih.gov These calculations provide insights into the activation energies and reaction enthalpies associated with different decomposition routes. researchgate.net The introduction of an alkylidene bridge between tetrazole rings, for instance, has been studied to understand its influence on thermal stability and decomposition pathways. nih.gov

Intermolecular Interactions and Solid-State Phenomena

The solid-state properties of 1-(2-fluoroethyl)-1H-tetrazole are governed by a variety of intermolecular interactions. Understanding these forces is key to predicting the crystal structure, physical properties, and behavior of the material under different conditions.

Hydrogen Bonding Networks and π-π Stacking Interactions

In the solid state, the arrangement of molecules is dictated by non-covalent interactions. For 1-substituted tetrazoles, which lack the N-H donor of the parent 1H-tetrazole, hydrogen bonding possibilities are limited to the acceptor capabilities of the nitrogen atoms in the tetrazole ring. acs.orgnih.gov However, π-π stacking interactions between the aromatic tetrazole rings can play a significant role in the crystal packing. acs.orgnih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | In 1-substituted tetrazoles, the ring nitrogens can act as hydrogen bond acceptors. acs.orgrug.nl | Influences crystal packing and physical properties. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic tetrazole rings. nih.govacs.org | Contributes significantly to the stability of the crystal lattice. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Ubiquitous and contribute to the overall packing efficiency. |

Phase Transition Behavior under Extreme Conditions

The behavior of materials under extreme conditions, such as high pressure, is a critical area of study, particularly for energetic compounds. Studies on the parent 1H-tetrazole have revealed pressure-induced phase transitions. rsc.orgdntb.gov.uarsc.orgnih.gov At ambient conditions, 1H-tetrazole has a layered triclinic structure with a two-dimensional hydrogen-bonded network. nih.gov Under high pressure, it undergoes phase transitions to new crystal structures, which can involve changes in the hydrogen bonding network and distortion of the tetrazole ring. rsc.orgnih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.govstuba.sk For 1-(2-fluoroethyl)-1H-tetrazole, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-C and C-N bonds of the fluoroethyl group, and its interactions with surrounding molecules in a liquid or solution phase.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms and molecules. nih.gov This allows for the study of time-dependent properties that are not accessible through static computational models. For example, an MD simulation could be used to explore the solvation of 1-(2-fluoroethyl)-1H-tetrazole in different solvents, revealing details about the structure and dynamics of the solvent shell around the molecule. Such simulations are also used to predict macroscopic properties like density and viscosity.

Prediction of Energetic Properties and Stability Parameters of 1-(2-Fluoroethyl)-1H-Tetrazole

Computational chemistry plays a pivotal role in the initial assessment of energetic materials, offering a safe and cost-effective means to predict their performance and stability. For novel compounds like 1-(2-fluoroethyl)-1H-tetrazole, these theoretical studies are the primary source of information regarding their potential as energetic materials. This section delves into the computational predictions of its energetic properties, specifically focusing on its heat of formation and detonation characteristics.

Thermochemical Calculations for Heat of Formation

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. A high positive heat of formation is a desirable characteristic for energetic materials as it contributes to a greater energy release upon decomposition.

The parent compound, 1H-tetrazole, is known for its significantly high positive heat of formation, which is a result of the high nitrogen content (80%) and the numerous N-N and C-N bonds within its aromatic ring structure. at.ua The energy stored in these bonds is a key contributor to the energetic nature of tetrazole derivatives.

Table 1: Calculated Thermochemical Properties of 1H-Tetrazole

| Property | Value | Units | Reference |

| Gas-Phase Heat of Formation (ΔfH°gas) | 320 ± 3 | kJ/mol | nist.gov |

| Solid-Phase Heat of Formation (ΔfH°solid) | 237.1 | kJ/mol | nist.gov |

Note: This data is for the parent compound, 1H-tetrazole, and serves as a baseline for understanding its derivatives.

The introduction of a 1-(2-fluoroethyl) group to the tetrazole ring is expected to modify the heat of formation. Typically, the addition of alkyl groups to a tetrazole ring can have a varied effect on the HOF. While the alkyl group itself has a negative heat of formation, its electronic influence on the ring can be complex. In related studies of ditetrazole derivatives, the introduction of a methyl group (-CH3) was found to be less favorable for increasing the heat of formation compared to other substituents like -N3 or -NO2. ias.ac.in

Computational Assessment of Detonation Characteristics

The detonation characteristics, primarily detonation velocity (D) and detonation pressure (P), are key performance indicators for an explosive material. These properties are often calculated using specialized thermochemical codes that utilize the compound's density and heat of formation.

For the parent 1H-tetrazole, a detonation velocity has been reported, highlighting its intrinsic energetic potential. researchgate.net

Table 2: Predicted Detonation Properties of 1H-Tetrazole

| Property | Value | Units | Test Density (g/cm³) | Reference |

| Detonation Velocity (D) | 7813 | m/s | 1.529 | researchgate.net |

Note: This data is for the parent compound, 1H-tetrazole.

The detonation performance of 1-(2-fluoroethyl)-1H-tetrazole would be significantly influenced by its predicted density and heat of formation. The introduction of the 1-(2-fluoroethyl) substituent will increase the molecular weight compared to the parent tetrazole. The density of the resulting molecule is a critical parameter, as detonation velocity is generally proportional to the square of the density. Computational studies on other tetrazole derivatives have shown that the introduction of substituents can lead to either an increase or decrease in density, depending on the nature of the group and the resulting crystal packing. rsc.org

The presence of the fluoroethyl group would also affect the oxygen balance of the molecule, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO2 and H2O. While not a primary explosive, the modification of the oxygen balance can influence the composition and energy of the detonation products.

Chemical Transformations and Reactivity Profiling of 1 2 Fluoroethyl 1h Tetrazole

Derivatization at the Tetrazole Ring System

The tetrazole ring is a stable aromatic system, yet it possesses sites susceptible to both electrophilic and nucleophilic attack. The presence of four nitrogen atoms significantly influences the electron density distribution within the ring, making it a versatile scaffold for various derivatization strategies.

Electrophilic Substitution: The tetrazole ring is generally considered to be electron-deficient due to the presence of four electronegative nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, challenging to achieve directly on the tetrazole ring. However, electrophilic attack can occur at the nitrogen atoms. Alkylation of tetrazoles, for instance, is a common reaction that can lead to a mixture of N1 and N2 substituted products. mdpi.com In the case of 1-(2-fluoroethyl)-1H-tetrazole, the N1 position is already occupied, suggesting that further alkylation would likely occur at the N2 or N4 positions, though such reactions are not extensively documented for this specific molecule.

Nucleophilic Substitution: While the tetrazole ring itself is resistant to nucleophilic attack, substitution reactions can be facilitated by the introduction of a suitable leaving group at the C5 position. Although there is no direct literature on nucleophilic substitution on 1-(2-fluoroethyl)-1H-tetrazole, analogous reactions on other tetrazole derivatives suggest that a C5-halogenated precursor could undergo substitution with various nucleophiles. For instance, 5-halotetrazoles have been shown to react with nucleophiles like amines and thiols. Furthermore, nucleophilic aromatic substitution has been observed in tetrazine systems, which share some electronic similarities with tetrazoles. nih.gov

A theoretical reaction scheme for the nucleophilic substitution on a hypothetical 5-bromo-1-(2-fluoroethyl)-1H-tetrazole is presented below:

| Reactant | Nucleophile | Product | Conditions |

| 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole | R-NH2 (Amine) | 5-(Alkylamino)-1-(2-fluoroethyl)-1H-tetrazole | Base, Solvent (e.g., DMF) |

| 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole | R-SH (Thiol) | 5-(Alkylthio)-1-(2-fluoroethyl)-1H-tetrazole | Base, Solvent (e.g., DMF) |

| 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole | R-OH (Alcohol) | 5-(Alkoxy)-1-(2-fluoroethyl)-1H-tetrazole | Strong Base, Solvent (e.g., THF) |

This table is based on the general reactivity of halotetrazoles and does not represent experimentally verified reactions for 1-(2-fluoroethyl)-1H-tetrazole.

Metalation of the tetrazole ring, particularly at the C5 position, provides a powerful synthetic handle for the introduction of various functional groups through subsequent cross-coupling reactions. While direct C-H metalation of 1-(2-fluoroethyl)-1H-tetrazole at the C5 position has not been specifically reported, studies on other N-alkyltetrazoles have demonstrated the feasibility of such transformations. rsc.orgnih.gov Deprotonation at the C5 position can be achieved using strong bases like organolithium reagents, followed by quenching with an electrophile or transmetalation to a transition metal catalyst for cross-coupling reactions. rsc.org

For instance, a plausible synthetic route could involve the deprotonation of 1-(2-fluoroethyl)-1H-tetrazole with a strong base like n-butyllithium, followed by reaction with a zinc salt to form an organozinc intermediate. This intermediate could then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce aryl or vinyl substituents at the C5 position. rsc.orgnih.gov

| Coupling Reaction | Reactants | Catalyst | Product |

| Suzuki Coupling | 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole, Arylboronic acid | Pd(PPh3)4, Base | 5-Aryl-1-(2-fluoroethyl)-1H-tetrazole |

| Negishi Coupling | 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole, Arylzinc halide | Pd(PPh3)4 | 5-Aryl-1-(2-fluoroethyl)-1H-tetrazole |

| Stille Coupling | 5-Bromo-1-(2-fluoroethyl)-1H-tetrazole, Arylstannane | Pd(PPh3)4 | 5-Aryl-1-(2-fluoroethyl)-1H-tetrazole |

This table illustrates potential cross-coupling reactions based on the known reactivity of halotetrazoles and does not represent experimentally confirmed reactions for 1-(2-fluoroethyl)-1H-tetrazole.

Reactions Involving the Fluoroethyl Side Chain

The 2-fluoroethyl side chain offers additional opportunities for chemical modification, allowing for the introduction of diverse functionalities and modulation of the molecule's physicochemical properties.

The fluorine atom on the ethyl side chain can influence the reactivity of the adjacent methylene group. While the C-F bond itself is strong, the electron-withdrawing nature of fluorine can activate the neighboring C-H bonds towards certain reactions. However, functional group interconversions directly on the fluoroethyl moiety of 1-(2-fluoroethyl)-1H-tetrazole are not well-documented. Based on general organic chemistry principles, one could envision reactions such as oxidation of the methylene group under harsh conditions, though this would likely be challenging and could lead to decomposition of the tetrazole ring. A more plausible approach would be to synthesize analogs with other functional groups on the side chain and then convert them to the fluoroethyl group.

The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally considered to be unreactive. nih.gov Cleavage of the C-F bond typically requires harsh conditions or the use of specific reagents, such as strong reducing agents or transition metal complexes. rsc.orgmdpi.comox.ac.uk In the context of 1-(2-fluoroethyl)-1H-tetrazole, the C-F bond is expected to be quite stable under most reaction conditions.

However, C-F bond activation in fluoroalkyl-substituted heterocycles has been reported, often mediated by transition metals. rsc.org These reactions typically proceed through oxidative addition of the C-F bond to a low-valent metal center. While no such reactions have been specifically described for 1-(2-fluoroethyl)-1H-tetrazole, it is a potential area for future research, which could open up new avenues for the derivatization of this molecule.

Cycloaddition Reactions and Annulation Strategies with the Tetrazole Core

The tetrazole ring can participate in cycloaddition reactions, although it is generally less reactive than other azoles. The most common type of cycloaddition involving tetrazoles is the [3+2] cycloaddition, where the tetrazole acts as the 1,3-dipole. These reactions often require thermal or photochemical activation to induce the extrusion of molecular nitrogen, generating a reactive nitrilimine intermediate which then undergoes cycloaddition with a dipolarophile. nih.gov

While specific cycloaddition reactions of 1-(2-fluoroethyl)-1H-tetrazole are not reported, the general reactivity pattern of N-substituted tetrazoles suggests that it could potentially react with electron-deficient alkenes or alkynes under thermal or photochemical conditions to form pyrazole or other heterocyclic systems.

Photochemical and Thermochemical Transformations of 1-(2-Fluoroethyl)-1H-Tetrazole

The chemical behavior of 1-(2-fluoroethyl)-1H-tetrazole under the influence of heat and pressure is a critical aspect of its reactivity profile. While specific experimental data for this particular compound is not extensively available in the reviewed literature, its transformations can be inferred from the well-documented reactivity of the tetrazole ring and other 1-substituted analogs.

Thermal Decomposition Pathways and Product Analysis

The thermal decomposition of tetrazole derivatives is a subject of significant interest due to their high nitrogen content and energetic nature. Generally, the thermal degradation of 1-substituted tetrazoles proceeds through the cleavage of the tetrazole ring, leading to the elimination of molecular nitrogen (N₂), a highly stable molecule, which is the primary driving force for the decomposition.

Based on studies of similar 1-alkyl-1H-tetrazoles, the thermal decomposition of 1-(2-fluoroethyl)-1H-tetrazole is expected to initiate with the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This process would likely lead to the formation of a highly reactive nitrene intermediate. The subsequent reactions of this intermediate would dictate the final product distribution.

A plausible decomposition pathway would involve the extrusion of dinitrogen (N₂) to form a nitrene, which could then undergo rearrangement. The presence of the 2-fluoroethyl group would influence the stability and reactivity of the intermediates. The primary decomposition products are anticipated to be nitrogen gas and a fluoroethyl-substituted carbodiimide or a related rearranged product. Further fragmentation at higher temperatures could lead to the formation of smaller molecules.

To illustrate the expected decomposition products, the following table summarizes the potential major and minor products based on the known thermal behavior of analogous 1-substituted tetrazoles.

| Potential Decomposition Products | Formation Pathway | Significance |

| Nitrogen Gas (N₂) | Ring cleavage | Major gaseous product, driving force for decomposition. |

| 1-Fluoro-2-isocyanoethane | Rearrangement of the nitrene intermediate | A potential primary organic product. |

| Fluoroacetonitrile and Hydrogen Cyanide | Fragmentation at higher temperatures | Secondary decomposition products. |

| Various small hydrocarbons and fluorinated compounds | Further fragmentation | Minor products from high-temperature decomposition. |

It is important to note that the actual product distribution can be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of other chemical species.

Pressure-Induced Chemical Reactions

High-pressure studies on nitrogen-rich heterocyclic compounds like tetrazoles have revealed fascinating chemical transformations, including phase transitions and polymerization. Research on the parent compound, 1H-tetrazole, has shown that it undergoes a phase transition at approximately 2.6 GPa and can polymerize at higher pressures. rsc.org This polymerization is thought to occur through the formation of new carbon-nitrogen or nitrogen-nitrogen bonds between adjacent molecules, creating a more extended, polymeric network. rsc.org

For 1-(2-fluoroethyl)-1H-tetrazole, the application of high pressure is expected to induce similar phenomena. The presence of the 2-fluoroethyl substituent at the N1 position would likely influence the crystal packing and, consequently, the pressure at which phase transitions and polymerization occur. The fluoroethyl group might sterically hinder the approach of molecules, potentially requiring higher pressures to initiate polymerization compared to the unsubstituted 1H-tetrazole.

The resulting polymer from the pressure-induced reaction would likely feature a backbone composed of linked tetrazole rings or their fragments. The exact structure of such a polymer is challenging to predict without experimental data but would be a novel material with a high nitrogen content and potentially interesting energetic or material properties.

The following table outlines the expected effects of pressure on 1-(2-fluoroethyl)-1H-tetrazole, drawing parallels with the behavior of 1H-tetrazole.

| Pressure Range | Expected Phenomenon | Potential Outcome |

| Low to Moderate Pressure | Crystal lattice compression | Changes in bond lengths and angles. |

| Moderate to High Pressure | Phase Transition | Alteration of the crystal structure to a more compact form. |

| High to Very High Pressure | Polymerization | Formation of a nitrogen-rich polymer with a network structure. rsc.org |

Polymerization Reactions Utilizing 1-(2-Fluoroethyl)-1H-Tetrazole as a Monomer or Precursor

The tetrazole moiety is a valuable functional group in polymer chemistry, imparting properties such as high nitrogen content, thermal stability, and the ability to coordinate with metal ions. While no specific polymerization of 1-(2-fluoroethyl)-1H-tetrazole has been detailed in the available literature, its structure suggests several potential routes for its use as a monomer or a precursor to polymeric materials.

One possible approach is the synthesis of polymers containing the 1-(2-fluoroethyl)-1H-tetrazole unit as a pendant group. This could be achieved by first functionalizing the fluoroethyl side chain with a polymerizable group, such as a vinyl or an acrylate moiety. The resulting monomer could then be polymerized via standard radical, cationic, or anionic polymerization techniques. The resulting polymer would have a carbon-based backbone with the tetrazole units regularly spaced along the chain.

Alternatively, 1-(2-fluoroethyl)-1H-tetrazole could potentially be involved in ring-opening polymerization under specific conditions, although this is a less common route for tetrazoles. More plausibly, it could be used as a precursor in polyaddition or polycondensation reactions if the fluoroethyl group is modified to contain reactive functional groups like hydroxyl or amine groups.

The incorporation of the 1-(2-fluoroethyl)-1H-tetrazole moiety into a polymer is expected to enhance its thermal stability and energy content. The fluorine atoms on the ethyl group could also impart hydrophobicity and chemical resistance to the resulting polymer.

The table below summarizes potential polymerization strategies involving 1-(2-fluoroethyl)-1H-tetrazole.

| Polymerization Strategy | Description | Potential Polymer Properties |

| Pendant Group Incorporation | Functionalization of the 2-fluoroethyl group with a polymerizable moiety (e.g., vinyl, acrylate) followed by polymerization. | High nitrogen content, enhanced thermal stability, potential for metal coordination. |

| Polyaddition/Polycondensation | Chemical modification of the 2-fluoroethyl group to introduce reactive functional groups (e.g., -OH, -NH₂) for reaction with comonomers. | Tailorable polymer backbone, incorporation of tetrazole units into the main chain or as cross-linkers. |

Further research is necessary to explore these potential polymerization pathways and to characterize the properties of the resulting novel tetrazole-containing polymers.

Applications of 1 2 Fluoroethyl 1h Tetrazole in Advanced Chemical Sciences

Role in Coordination Chemistry and Ligand Design

The tetrazole moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions through its multiple nitrogen atoms. The introduction of a 1-(2-fluoroethyl) substituent modifies the electronic and steric properties of the tetrazole ring, influencing its coordination behavior and the architecture of the resulting metal complexes.

Synthesis of Metal-Tetrazole Frameworks

1-(2-Fluoroethyl)-1H-tetrazole serves as a monodentate or bridging ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These frameworks are crystalline materials built from metal ions or clusters linked together by organic ligands. The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the tetrazole ligand are heated in a suitable solvent, leading to the self-assembly of the extended network. rsc.org

The presence of the 1-alkyl substituent, in this case, the 2-fluoroethyl group, directs the coordination primarily through the N4 atom of the tetrazole ring. arkat-usa.orgacs.org This directed coordination allows for the predictable formation of robust frameworks. The fluoroethyl group can also influence the packing of the framework and the properties of the resulting pores through intermolecular interactions. The ability to form stable, well-defined structures makes 1-substituted tetrazoles like 1-(2-fluoroethyl)-1H-tetrazole valuable components in the design of functional MOFs for applications in gas storage, separation, and catalysis. nih.govacs.org

Exploration of Coordination Modes and Metal-Ligand Interactions

The coordination of 1-substituted tetrazoles to metal centers is a subject of detailed study. While coordination through the N4 position is most common for 1-alkyl-1H-tetrazoles, forming mononuclear complexes, other coordination modes are possible depending on the metal ion and reaction conditions. acs.orgresearchgate.net For instance, bridging coordination involving both the N3 and N4 atoms can lead to the formation of one-dimensional coordination polymers. researchgate.net

The 2-fluoroethyl substituent plays a crucial role in modulating the metal-ligand interactions. The electron-withdrawing nature of the fluorine atom can influence the basicity of the nitrogen atoms in the tetrazole ring, thereby affecting the strength of the coordination bond. researchgate.net This electronic tuning can impact the ligand field strength around the metal center, which is particularly important in the design of materials with specific magnetic or optical properties. The nature of the substituent on the tetrazole ring is a key factor that chemists use to control the final structure and properties of the coordination complex. researchgate.net

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate (N4) | The ligand binds to a single metal center through the N4 atom. | Discrete mononuclear complexes. researchgate.net |

| Bridging (N3, N4) | The ligand bridges two metal centers using both N3 and N4 atoms. | 1D, 2D, or 3D coordination polymers. researchgate.net |

Contributions to Energetic Materials Research

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it an excellent backbone for the development of high-energy density materials (HEDMs). at.uaresearchgate.net The incorporation of a fluoroethyl group further enhances the energetic properties of the resulting compounds.

Understanding Structure-Performance Relationships in Fluorinated Energetic Compounds